3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
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Description
3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been synthesized using various methods.
Scientific Research Applications
GPR119 Agonists Development
The compound 3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been explored in the development of novel GPR119 agonists. Specific modifications, including a 6-fluoro substitution on the central phenyl ring, were shown to produce potent and metabolically stable tool compounds, highlighting the potential utility of this compound in therapeutic contexts, particularly in the modulation of GPR119, which is a target of interest for metabolic disorders such as diabetes and obesity (Yu et al., 2014).
COX-2 Inhibition
Research has also demonstrated the utility of benzenesulfonamide derivatives in COX-2 inhibition, a critical pathway in inflammation and pain. Fluorine substitution on the benzenesulfonamide moiety, coupled with specific electron-donating groups, has been shown to yield compounds with potent and selective COX-2 inhibitory properties, revealing a potential therapeutic avenue for anti-inflammatory and analgesic drug development (Pal et al., 2003).
Antimicrobial Activity
N-substituted benzenesulfonamide compounds, including derivatives similar to 3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, underscoring their potential as antimicrobial agents (Ijuomah et al., 2022).
Carbonic Anhydrase Inhibition
Compounds incorporating benzenesulfonamide moieties have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Specific sulfonamide derivatives have demonstrated substantial inhibitory effects on human CA isoforms, making them candidates for therapeutic development in conditions where CA activity is dysregulated (Bilginer et al., 2019).
properties
IUPAC Name |
3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-16-6-4-8-18(14-16)28(26,27)24-17-7-3-5-15(13-17)19-9-10-20(23-22-19)25-11-1-2-12-25/h3-10,13-14,24H,1-2,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPSIUJHNMQTJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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